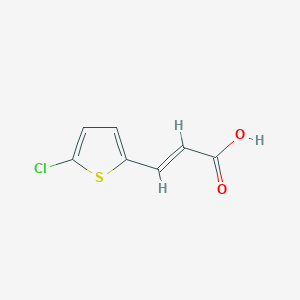

3-(5-Chlorothiophen-2-yl)-propenoic acid

Description

BenchChem offers high-quality 3-(5-Chlorothiophen-2-yl)-propenoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-Chlorothiophen-2-yl)-propenoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(5-chlorothiophen-2-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2S/c8-6-3-1-5(11-6)2-4-7(9)10/h1-4H,(H,9,10)/b4-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAFVPRMULXJDEN-DUXPYHPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(SC(=C1)Cl)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (E)-3-(5-Chlorothiophen-2-yl)-propenoic Acid

Introduction

(E)-3-(5-Chlorothiophen-2-yl)-propenoic acid, also known as (E)-3-(5-chlorothiophen-2-yl)acrylic acid, is a specialized organic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, which combines a chlorinated thiophene ring with an acrylic acid moiety, makes it a valuable synthetic intermediate. The thiophene ring is a well-recognized "privileged structure" in drug discovery, present in numerous approved pharmaceuticals. The α,β-unsaturated carboxylic acid functionality provides a reactive handle for a variety of chemical transformations, including esterification, amidation, and Michael additions.

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of this compound, designed for professionals in drug development and chemical research. While extensive peer-reviewed data on this specific molecule is not abundant, this document synthesizes available information with established chemical principles and data from closely related analogues to offer a robust scientific profile.

Core Compound Identification and Properties

The unambiguous identification of a chemical entity is paramount for scientific integrity. (E)-3-(5-Chlorothiophen-2-yl)-propenoic acid is catalogued with the following identifiers:

-

CAS Number : 69193-39-1[1]

-

Molecular Formula : C₇H₅ClO₂S[1]

-

Molecular Weight : 188.63 g/mol [1]

-

Canonical SMILES : C1=C(SC(=C1)Cl)/C=C/C(=O)O[1]

-

IUPAC Name : (2E)-3-(5-chlorothiophen-2-yl)prop-2-enoic acid

Physicochemical Properties

A summary of the key physicochemical properties is presented below. Data for the parent compound, 3-(2-Thienyl)acrylic acid, is included for comparative analysis.

| Property | (E)-3-(5-Chlorothiophen-2-yl)-propenoic acid | 3-(2-Thienyl)acrylic acid (Parent Compound) |

| CAS Number | 69193-39-1 | 1124-65-8[2] |

| Molecular Formula | C₇H₅ClO₂S | C₇H₆O₂S[2] |

| Molecular Weight | 188.63 g/mol | 154.19 g/mol [2] |

| Appearance | Predicted: White to pale yellow solid | Slightly beige to yellow needle-like crystals[3] |

| Melting Point | Not well-documented. The bromo-analog melts at 233.09 °C. | 145-148 °C[4] |

| XLogP3 | Predicted: ~2.5-3.0 | 1.7[2] |

| Hydrogen Bond Donors | 1 | 1[2] |

| Hydrogen Bond Acceptors | 2 | 2[2] |

| Solubility | Soluble in organic solvents like ethanol, DMSO, DMF | Soluble in organic solvents[5] |

Note: Some properties for the title compound are predicted based on its structure and data from close analogues due to limited available experimental data.

Caption: Molecular structure of the title compound.

Synthesis Methodology: Knoevenagel-Doebner Condensation

The most direct and industrially relevant synthetic route to (E)-3-(5-Chlorothiophen-2-yl)-propenoic acid is via the Knoevenagel-Doebner condensation.[6][7] This classic carbon-carbon bond-forming reaction involves the condensation of an aldehyde with an active methylene compound, such as malonic acid, catalyzed by a weak amine base like piperidine in a pyridine solvent.[7][8] The reaction proceeds through a dehydration step and is often accompanied by decarboxylation to yield the desired α,β-unsaturated acid.[9]

The causality for this choice rests on its high efficiency for aromatic aldehydes and the typically high stereoselectivity for the thermodynamically more stable E-isomer, which is crucial for applications in drug development where specific stereochemistry is required.

Caption: Proposed synthesis workflow via Knoevenagel-Doebner reaction.

Detailed Experimental Protocol

This protocol is a self-validating system based on established procedures for similar substrates.[7]

Materials:

-

5-Chlorothiophene-2-carboxaldehyde (1.0 eq)

-

Malonic acid (2.0-3.0 eq)

-

Pyridine (Solvent)

-

Piperidine (Catalytic amount, ~0.1 eq)

-

Hydrochloric acid (e.g., 2M)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5-chlorothiophene-2-carboxaldehyde (1.0 eq) and malonic acid (2.5 eq) in pyridine (approx. 3-5 mL per gram of aldehyde).

-

Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 eq).

-

Heating: Heat the reaction mixture in an oil bath at 60-80°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the product. The pH should be adjusted to ~1-2.

-

Isolation: The precipitated solid is collected by vacuum filtration. The aqueous filtrate is then extracted three times with ethyl acetate.

-

Purification: The collected solid is combined with the organic extracts. The combined organic phase is washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Final Product: The crude solid product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure (E)-3-(5-Chlorothiophen-2-yl)-propenoic acid.

Spectroscopic and Reactivity Analysis

Predicted ¹H and ¹³C NMR Characteristics

The nuclear magnetic resonance (NMR) spectra are critical for structural confirmation. Based on data from 3-(2-thienyl)acrylic acid and the known electronic effects of chlorine, the following spectral features are predicted:

-

¹H NMR:

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected at a very downfield chemical shift, typically >12 ppm.

-

Vinylic Protons (-CH=CH-): Two doublets are expected, characteristic of an E-alkene. The proton alpha to the carbonyl (Cα-H) will appear around 6.2-6.5 ppm, and the proton beta to the carbonyl (Cβ-H) will be further downfield, around 7.6-7.9 ppm, due to deshielding from the thiophene ring. The coupling constant (J-value) between these two protons will be large (~15-16 Hz), confirming the trans (E) configuration.

-

Thiophene Protons: Two doublets are expected in the aromatic region (7.0-7.5 ppm). The chlorine atom at the 5-position is an electron-withdrawing group, which will deshield the adjacent proton at the 4-position (H-4). Therefore, H-4 will likely appear slightly downfield of H-3. The typical coupling constant for adjacent protons on a thiophene ring is ~4-5 Hz.

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): Expected around 170-175 ppm.

-

Vinylic Carbons (-C=C-): The Cβ (attached to the thiophene ring) is expected around 135-140 ppm, while Cα is expected further upfield, around 120-125 ppm.

-

Thiophene Carbons: Four signals are expected. The carbon bearing the chlorine (C-5) will be significantly deshielded. The carbon attached to the acrylic acid chain (C-2) will also be downfield. The C-3 and C-4 carbons will appear in the typical aromatic region for thiophenes (~125-135 ppm).

-

Infrared (IR) Spectroscopy

Key diagnostic peaks in the IR spectrum include:

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1680-1710 cm⁻¹.

-

C=C Stretch (Alkene & Aromatic): Medium intensity bands around 1620-1640 cm⁻¹ and 1500-1590 cm⁻¹.

-

C-Cl Stretch: A band in the fingerprint region, typically 600-800 cm⁻¹.

Applications in Drug Development and Research

Thiophene-based acrylic acids are valuable scaffolds in medicinal chemistry. The structural motif of (E)-3-(5-Chlorothiophen-2-yl)-propenoic acid makes it a precursor for several classes of therapeutic agents.

-

Kinase Inhibitors: The thienyl group can act as a "hinge-binder" in the ATP-binding pocket of protein kinases, a critical target in oncology.[10] This compound serves as a starting point for synthesizing more complex inhibitors.

-

Antimicrobial and Anti-inflammatory Agents: Thiophene derivatives are known to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammation.[10] The acrylic acid moiety can be derivatized to amides and esters to modulate activity and pharmacokinetic properties.

-

Intermediate for Heterocyclic Synthesis: The α,β-unsaturated system is a classic Michael acceptor and can participate in cycloaddition reactions to build more complex heterocyclic systems, which are a cornerstone of modern drug discovery.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. The following precautions are based on the known hazards of acrylic acids and chlorinated aromatic compounds.

-

Hazard Classification: Based on analogues, this compound should be treated as an irritant.[2][4] It is likely to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Acrylic acids, in general, are corrosive and can cause severe skin burns and eye damage upon direct contact.[11][12][13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. The container should be tightly sealed.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin: Remove contaminated clothing and wash skin thoroughly with soap and water. Seek medical attention if irritation persists.

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

This guide provides a foundational understanding of (E)-3-(5-Chlorothiophen-2-yl)-propenoic acid, enabling researchers to utilize this valuable chemical intermediate safely and effectively in their scientific pursuits.

References

-

PubChem. 3-(2-Thienyl)acrylic acid. National Center for Biotechnology Information. [Link]

-

Regione Veneto. (E)-3-(5-Chlorothiophen-2-yl)acrylic acid. [Link]

-

Pharmaffiliates. 3-(2-Thienyl)acrylic Acid. [Link]

-

Royal Society of Chemistry. Supporting Information for an article. [Link]

-

Georganics. (2E)-3-(2-Thienyl)acrylic acid. [Link]

-

Chemsrc. 3-(2-THIENYL)ACRYLIC ACID. [Link]

-

INCHEM. Acrylic acid (HSG 104, 1997). [Link]

-

CPAchem. Safety data sheet - Acrylic acid. [Link]

-

Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet - Acrylic Acid. [Link]

-

Wikipedia. Knoevenagel condensation. [Link]

-

PubChem. (E)-3-(5-Bromothiophen-2-YL)acrylic acid. [Link]

-

Molecules. The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose. [Link]

-

ResearchGate. New conditions for the synthesis of thiophenes via the Knoevenagel/Gewald reaction sequence. [Link]

- Google Patents. A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid.

-

Molecules. Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. [Link]

-

MDPI. Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. [Link]

-

Organic Syntheses. 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. [Link]

-

Phosphorus, Sulfur, and Silicon and the Related Elements. Acid catalyzed Knoevenagel condensation of thiobarbituric acid and aldehyde at room temperature. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

Sources

- 1. FCKeditor - Resources Browser [regione.veneto.it]

- 2. 3-(2-Thienyl)acrylic acid | C7H6O2S | CID 735981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(2-THIENYL)ACRYLIC ACID 98 | 15690-25-2 [chemicalbook.com]

- 4. 3-(2-噻吩基)丙烯酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. CAS 1124-65-8: 3-(2-Thienyl)-2-propenoic acid | CymitQuimica [cymitquimica.com]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Knoevenagel Condensation [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. Acrylic acid (HSG 104, 1997) [inchem.org]

- 12. arkema.com [arkema.com]

- 13. nj.gov [nj.gov]

Structural Elucidation of 3-(5-Chlorothiophen-2-yl)-propenoic Acid: A Multi-technique Spectroscopic and Crystallographic Approach

An In-depth Technical Guide for Drug Development Professionals and Researchers

Abstract

3-(5-Chlorothiophen-2-yl)-propenoic acid, a substituted acrylic acid derivative featuring a chlorothiophene moiety, represents a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Thiophene derivatives are known scaffolds in various pharmacologically active agents[1]. The precise and unambiguous determination of its chemical structure is a critical prerequisite for any further investigation into its biological activity, structure-activity relationships (SAR), and safety profile. This technical guide provides a comprehensive, multi-faceted framework for the complete structural elucidation of this target compound. Moving beyond a simple listing of procedures, this document details the strategic application and causal reasoning behind a synergistic suite of analytical techniques, including mass spectrometry, infrared spectroscopy, multi-dimensional nuclear magnetic resonance, and single-crystal X-ray diffraction. Each protocol is presented as a self-validating system, ensuring the highest degree of scientific integrity for researchers in drug discovery and chemical development.

Foundational Physicochemical & Structural Identity

Before embarking on complex spectral analysis, establishing the foundational identity of the molecule is paramount. The target compound, 3-(5-Chlorothiophen-2-yl)-propenoic acid, is expected to be synthesized as the more stable (E)-stereoisomer (trans) due to steric considerations. Its core identity is summarized below.

| Property | Value | Source / Rationale |

| IUPAC Name | (2E)-3-(5-chlorothiophen-2-yl)prop-2-enoic acid | IUPAC Nomenclature |

| Synonyms | 3-(5-chlorothiophen-2-yl)acrylic acid | Common Chemical Name |

| Molecular Formula | C₇H₅ClO₂S | Calculated |

| Molecular Weight | 188.63 g/mol | Calculated |

| Monoisotopic Mass | 187.9699 Da | Calculated for ³⁵Cl isotope |

| Predicted XLogP | 2.4 | PubChem (CID 58546110) |

| Structure |  | PubChem |

The Integrated Workflow for Structural Verification

The definitive elucidation of a novel or synthesized compound is not achieved by a single technique but by the convergence of evidence from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating workflow that confirms identity, purity, connectivity, and stereochemistry.

Mass Spectrometry: Confirming Molecular Formula

Expertise & Rationale: High-Resolution Mass Spectrometry (HRMS) is the initial and most crucial step post-synthesis. Its purpose is to verify that the compound has the correct elemental composition. Unlike nominal mass, HRMS provides mass accuracy to within a few parts per million (ppm), allowing for the unambiguous determination of the molecular formula from a list of possibilities.

Experimental Protocol (HRMS via ESI-TOF)

-

Sample Preparation: Dissolve ~0.1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Ionization Mode: Analyze in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize the probability of observing a clear molecular ion.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Ensure the instrument is calibrated with a known standard immediately prior to the run.

Data Interpretation & Validation

-

Molecular Ion Peak: The primary validation is the detection of an ion corresponding to the calculated exact mass.

-

Isotopic Pattern: A hallmark of a chlorine-containing compound is the presence of the M and M+2 isotope peaks in an approximate 3:1 ratio of intensity. This is a non-negotiable validation point.

-

Fragmentation: While ESI is a soft ionization technique, some fragmentation can occur. This provides preliminary structural clues that will be confirmed by other methods.

| Ion Species | Calculated m/z (³⁵Cl) | Calculated m/z (³⁷Cl) | Expected Ratio | Predicted Key Fragments | Predicted Fragment m/z |

| [M-H]⁻ | 186.9622 | 188.9592 | ~3:1 | [M-H-COOH]⁻ (Loss of carboxyl) | 141.98 |

| [M+H]⁺ | 188.9779 | 190.9750 | ~3:1 | [M+H-H₂O]⁺ (Loss of water) | 170.96 |

Infrared Spectroscopy: Rapid Functional Group Identification

Expertise & Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is a fast, non-destructive technique used to confirm the presence of key functional groups. For this specific molecule, it serves to validate the successful incorporation of the carboxylic acid and the integrity of the propenoic acid double bond and thiophene ring.

Experimental Protocol (ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be taken and automatically subtracted from the sample spectrum.

Expected Spectral Features

The presence of the following absorption bands would provide strong evidence for the proposed structure.[2]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid | Confirms the presence of the acid proton. |

| ~1700 (strong, sharp) | C=O stretch | Carboxylic Acid | Confirms the carbonyl of the acid. |

| ~1625 (medium) | C=C stretch | Alkene | Indicates the propenoic double bond. |

| ~1550, ~1450 | C=C stretch | Aromatic (Thiophene) | Supports the integrity of the thiophene ring. |

| ~800 | C-Cl stretch | Aryl Halide | Suggests the presence of the chloro-substituent. |

NMR Spectroscopy: The Blueprint of Atomic Connectivity

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. ¹H NMR reveals the chemical environment and connectivity of protons, ¹³C NMR maps the carbon backbone, and 2D NMR techniques correlate these atoms to build a definitive structural blueprint.

Experimental Protocol (¹H, ¹³C, COSY, HSQC)

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the exchangeable acid proton.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

COSY: Acquire a gradient-selected COSY (Correlation Spectroscopy) experiment to identify proton-proton couplings.

-

HSQC: Acquire a gradient-selected HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate protons with their directly attached carbons.

-

Predicted Spectral Data and Interpretation

| Proton Label | Predicted ¹H Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Shift (ppm) | 2D NMR Correlations |

| Hₐ (Thiophene) | ~7.1 | Doublet (d) | ~4.0 | ~127 | COSY with Hₑ; HSQC to its carbon |

| Hₑ (Thiophene) | ~7.5 | Doublet (d) | ~4.0 | ~130 | COSY with Hₐ; HSQC to its carbon |

| Hc (Alkene) | ~6.3 | Doublet (d) | ~16.0 | ~120 | COSY with Hd; HSQC to its carbon |

| Hd (Alkene) | ~7.8 | Doublet (d) | ~16.0 | ~140 | COSY with Hc; HSQC to its carbon |

| -COOH | >10 (broad) | Singlet (s) | - | ~170 | No correlations; disappears on D₂O shake |

-

Stereochemistry Validation: The large coupling constant (~16 Hz) between the alkene protons (Hc and Hd) is diagnostic of a trans (E) configuration, a critical stereochemical detail.[3][4]

-

Connectivity Validation: The COSY spectrum will show a cross-peak between Hₐ and Hₑ, confirming their adjacency on the thiophene ring. A separate, strong cross-peak will appear between Hc and Hd, confirming the -CH=CH- moiety. The absence of correlations between the thiophene and alkene systems confirms the overall fragment assembly.

-

Assignment Validation: The HSQC spectrum links each proton signal directly to its attached carbon, allowing for the unambiguous assignment of the ¹³C spectrum.

Single-Crystal X-ray Diffraction: The Definitive 3D Structure

Expertise & Rationale: While the combination of MS and NMR provides a robust constitutional and configurational assignment, single-crystal X-ray diffraction (SCXRD) offers the ultimate, unambiguous proof of structure. It provides a 3D model of the molecule, revealing precise bond lengths, bond angles, and the arrangement of molecules in the solid state (crystal packing). This level of detail is invaluable for understanding intermolecular interactions, which can be critical for properties like solubility and crystal polymorphism in drug development.

Experimental Protocol (SCXRD)

-

Crystal Growth: High-quality single crystals are a prerequisite. This is often the most challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, acetone) is a common method.

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution & Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map, from which an atomic model is built and refined to best fit the experimental data.

Anticipated Structural Insights

-

Unambiguous Confirmation: SCXRD will definitively confirm the atomic connectivity and the (E)-stereochemistry of the double bond.

-

Molecular Geometry: It will provide precise measurements of all bond lengths and angles. For example, the C-S and C-Cl bond lengths within the thiophene ring can be compared to literature values for substituted thiophenes.[5]

-

Intermolecular Interactions: A key feature to observe would be intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules, which often form dimeric structures in the solid state. These interactions govern the crystal's stability and physical properties.[6][7]

Conclusion

The structural elucidation of 3-(5-Chlorothiophen-2-yl)-propenoic acid requires a disciplined and integrated analytical strategy. By systematically employing HRMS to confirm the elemental formula, FTIR to identify key functional groups, a suite of 1D and 2D NMR experiments to map the atomic connectivity and stereochemistry, and finally, single-crystal X-ray diffraction to establish the absolute 3D structure, researchers can achieve an unambiguous and robust characterization. This self-validating workflow ensures the high level of confidence in molecular identity required for subsequent stages of research and development, from lead optimization to preclinical evaluation.

References

-

Doc Brown's Advanced Organic Chemistry. Mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern. Available from: [Link]

-

Taylor & Francis Online. Convenient Synthesis 1H, 13C NMR Study and X-Ray Crystal Structure Determination of Some New Disubstituted Thiophenes. Spectroscopy Letters. 1999;32(3). Available from: [Link]

-

ResearchGate. Positive-ion mass spectrum of a propenoic acid plasma. Available from: [Link]

-

ACS Omega. Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. 2017. Available from: [Link]

-

YouTube. Experimental Determination of Structure of propanoic acid. 2023. Available from: [Link]

-

ResearchGate. 1 H solution NMR spectra of (a) thiophene[2]Rotaxane and (b) polythiophene polyrotaxane. Available from: [Link]

-

PMC. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. 2024. Available from: [Link]

-

Taylor & Francis Online. 1H NMR spectra, structure, and conformational exchange of S-n-alkyl-tetrahydrothiophenium cations. Phosphorus, Sulfur, and Silicon and the Related Elements. 2022. Available from: [Link]

-

ResearchGate. Spectra of 2-propenoic acid... Available from: [Link]

-

PubChemLite. 3-(5-chlorothiophen-2-yl)propanoic acid (C7H7ClO2S). Available from: [Link]

-

Arabian Journal of Chemistry. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. 2025. Available from: [Link]

-

MDPI. Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. 2025. Available from: [Link]

-

ResearchGate. Structural Characterization of a New Chalcone Compound Containing a Thiophene Moiety. 2025. Available from: [Link]

-

Oriental Journal of Chemistry. Crystal Structure and Hirshfeld Surfaces of (E)-1-(2-Hydroxyphenyl)-3-(5- methylthiophen-2-yl)prop-2-en-1-one. Available from: [Link]

-

Indian Journal of Pharmaceutical Education and Research. Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives. 2017. Available from: [Link]

-

ResearchGate. Synthesis of P005091. Available from: [Link]

-

Physics @ Manasagangotri. Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. Available from: [Link]

-

SciELO South Africa. Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. 2014. Available from: [Link]

Sources

- 1. X-ray Structure Analysis Online [jsac.or.jp]

- 2. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]

- 3. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]

- 4. Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one [scielo.org.za]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. uomphysics.net [uomphysics.net]

Spectral data interpretation of novel chlorothiophene compounds (NMR, Mass Spec, IR)

Executive Summary

Chlorothiophene derivatives represent a critical scaffold in modern medicinal chemistry, serving as bioisosteres for phenyl rings in antifungal, antibacterial, and antithrombotic agents. However, the structural elucidation of novel chlorothiophenes presents unique challenges due to the electronic duality of the sulfur atom and the heavy-atom effects of chlorine. This guide provides a rigorous, self-validating framework for interpreting spectral data (MS, NMR, IR) of these compounds, moving beyond basic textbook values to address the specific anomalies encountered in thiophene chemistry.

Module 1: Mass Spectrometry (MS) – The Isotopic Fingerprint

In the characterization of novel chlorothiophenes, Mass Spectrometry is not merely for molecular weight confirmation; it is the primary tool for validating halogenation and sulfur integrity.

The Chlorine Isotope Signature

The most diagnostic feature of a chlorothiophene is the isotopic cluster. Unlike fluorine or iodine (monoisotopic), chlorine exists as

-

Protocol: Examine the molecular ion (

) region. -

Diagnostic Criteria:

-

Monochlorothiophene: A distinct 3:1 intensity ratio between

and -

Dichlorothiophene: A 9:6:1 ratio (

). -

Sulfur Contribution: The

isotope (4.2%) contributes a small

-

Thiophene Ring Fragmentation (TRF) Pathways

Novel derivatives often undergo specific fragmentation initiated by the "Thiophene Ring Fragmentation" (TRF) process.

-

Step 1: H/Cl Migration: The molecular cation often undergoes an H or Cl shift prior to ring opening.

-

Step 2: C-S Bond Cleavage: The thiophene ring typically opens via C-S bond scission.

-

Characteristic Fragments:

- : Loss of the chlorine radical (m/z M-35/37).

- (m/z 45): A high-stability fragment characteristic of the thiophene ring disintegration.

- (m/z 39): Propargyl cation formed after sulfur extrusion.

Visualization: MS Fragmentation Logic

Caption: Logical flow for Mass Spectrometry interpretation of chlorothiophenes, highlighting the critical TRF pathway.

Module 2: Nuclear Magnetic Resonance (NMR)

NMR in chlorothiophenes is governed by the interplay between the electronegativity of Chlorine (inductive withdrawal) and the electron-rich nature of the thiophene ring (resonance donation).

NMR: Chemical Shifts & Coupling Constants

The position of the chlorine atom (C2 vs. C3) drastically alters the remaining proton signals.

Table 1: Diagnostic

| Parameter | Typical Range | Mechanistic Insight |

| Shift ( | 6.5 – 7.5 ppm | |

| Effect of Cl Substitution | Cl is electron-withdrawing ( | |

| 4.5 – 6.0 Hz | Vicinal coupling across the C2-C3 bond. | |

| 3.0 – 4.5 Hz | Vicinal coupling across the C3-C4 bond. Distinctly smaller than | |

| 1.0 – 1.5 Hz | Meta-coupling (W-coupling). Crucial for identifying 2,4-disubstituted isomers. | |

| 2.5 – 3.0 Hz | Long-range coupling across the ring. |

Self-Validating Protocol:

-

Identify Multiplicity: If you see a doublet with

Hz, you likely have adjacent protons (2,3 or 4,5). If -

Assign Position: In 2-chlorothiophene, H3 is a doublet of doublets (

and

NMR: The C-Cl Anomaly

Direct attachment of chlorine to the thiophene ring does not always cause a massive downfield shift (as seen with Oxygen).

-

C-Cl Shift (

): Typically 125 – 135 ppm . -

Mechanism: The "Heavy Atom Effect" is minor for Cl (unlike I), but the resonance donation into the ring counters the inductive withdrawal.

-

Differentiation: C2 (attached to S) is usually the most downfield carbon (~135-145 ppm) in the unsubstituted ring. Cl-substitution at C2 often shifts it upfield slightly relative to the C-H form due to steric and electronic shielding.

Module 3: Infrared Spectroscopy (IR)

While often secondary to NMR/MS, IR provides rapid confirmation of the C-Cl bond and ring integrity.

-

C-Cl Stretch: 600 – 800 cm

. This band is often strong but can be obscured in the fingerprint region. In heteroaromatics, it often appears as a sharp band near 700-750 cm -

Thiophene Ring Breathing: 1400 – 1500 cm

. A characteristic doublet or set of bands indicating the aromatic heterocycle is intact. -

C-H Stretch: > 3000 cm

. Confirms

Module 4: Integrated Structural Elucidation Workflow

To characterize a novel compound where no reference spectrum exists, follow this deductive logic.

Experimental Protocol

-

Sample Prep: Dissolve ~5-10 mg in

(standard) or -

Acquisition:

-

Run 1H NMR (16 scans) for connectivity.

-

Run 13C NMR (1024 scans) for carbon count.

-

Run GC-MS or LC-MS (ESI+) for molecular weight and isotope pattern.

-

Logic Diagram

Caption: Integrated workflow for determining the structure of novel chlorothiophenes.

References

-

National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Chlorothiophene. NIST Chemistry WebBook.[1] [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for J-coupling values).

- Pretsch, E., Bühlmann, P., & Badertscher, M.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for 13C chemical shift ranges).

-

Reich, H. J. WinPLT NMR Coupling Constants. University of Wisconsin-Madison. (Authoritative source for heteroaromatic coupling constants).[2] [Link]

Sources

Thiophene-Based Organic Molecules: A Technical Guide to Synthesis and Application in Drug Discovery

For researchers, scientists, and professionals in drug development, the thiophene scaffold represents a cornerstone of medicinal chemistry. Its unique electronic properties and versatile reactivity have established it as a "privileged pharmacophore," a molecular framework that is repeatedly found in successful drug candidates.[1][2][3] This guide provides an in-depth exploration of the discovery and synthesis of novel thiophene-based organic molecules, offering both foundational knowledge and advanced, field-proven insights.

The significance of the thiophene nucleus is underscored by its presence in a considerable number of FDA-approved drugs, ranking it as a key building block in modern pharmaceuticals.[1][2][4] These molecules exhibit a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties, making them a fertile ground for the development of new therapeutic agents.[2][5][6][7][8][9]

This document will navigate through the classical and contemporary synthetic routes to thiophene derivatives, delve into the strategic functionalization of the thiophene ring, and present detailed experimental protocols. The aim is to equip the reader with a comprehensive understanding of the causality behind experimental choices and to provide a self-validating system of protocols for practical application.

Part 1: The Thiophene Core - A Privileged Scaffold in Medicinal Chemistry

The five-membered aromatic ring containing a sulfur atom, known as thiophene, possesses a unique combination of properties that make it highly attractive for drug design.[3][10] Its structural similarity to a benzene ring, yet with distinct electronic characteristics, allows it to act as a bioisostere, mimicking the phenyl group while potentially improving pharmacokinetic and pharmacodynamic profiles. The sulfur atom can engage in hydrogen bonding and other non-covalent interactions, contributing to target binding affinity.

The therapeutic landscape of thiophene-containing drugs is broad and impactful. Notable examples include:

-

Clopidogrel and Ticlopidine: Antiplatelet agents crucial in preventing cardiovascular events.[2]

-

Olanzapine: An atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[2]

-

Raltitrexed: An anticancer agent used in chemotherapy.[2][11]

-

Zileuton: An anti-asthmatic drug that acts as a 5-lipoxygenase inhibitor.[2][12]

The diverse biological activities of thiophene derivatives are a testament to the scaffold's versatility.[8][9] By modifying the substituents on the thiophene ring, medicinal chemists can fine-tune the molecule's properties to target a wide array of biological pathways with high specificity and efficacy.[13]

Part 2: Constructing the Thiophene Ring: Foundational and Modern Synthetic Strategies

The synthesis of the thiophene ring itself can be achieved through a variety of methods, ranging from classical condensation reactions to more modern, atom-economical approaches. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Condensation Reactions: The Bedrock of Thiophene Synthesis

These well-established methods remain relevant for their simplicity and reliability in producing specific classes of thiophene derivatives.

-

Gewald Aminothiophene Synthesis: This multicomponent reaction is a cornerstone for the synthesis of 2-aminothiophenes.[7][][15][16] It typically involves the condensation of a ketone or aldehyde with an α-cyano ester in the presence of elemental sulfur and a base. The versatility and operational simplicity of the Gewald reaction have made it a popular choice in combinatorial chemistry and library synthesis.[7]

-

Fiesselmann Thiophene Synthesis: This method provides access to 3-hydroxy- and 3-aminothiophene derivatives.[][16] The reaction involves the condensation of α,β-acetylenic esters with thioglycolic acid derivatives.

-

Hinsberg Synthesis (Thiophene-from-diketone Synthesis): This approach utilizes the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring.[][16]

-

Paal-Knorr Thiophene Synthesis: Similar to the Hinsberg synthesis, this method also employs a 1,4-dicarbonyl compound but with a different sulfur source, typically hydrogen sulfide or a derivative.[16][17]

Modern Methodologies: Advancing Thiophene Synthesis

Recent advancements in synthetic organic chemistry have introduced more sophisticated and versatile methods for constructing the thiophene ring, often with improved regioselectivity and functional group tolerance.

-

Synthesis from Functionalized Alkynes: Metal-catalyzed or base-promoted heterocyclization of S-containing alkyne substrates offers a powerful and atom-economical route to a wide variety of substituted thiophenes.[18] These reactions often proceed with high regioselectivity, allowing for precise control over the final substitution pattern.

-

Multicomponent Reactions (MCRs): Beyond the Gewald reaction, a variety of other MCRs have been developed for the one-pot synthesis of complex thiophene derivatives from simple starting materials.[15] These reactions are highly efficient and contribute to the principles of green chemistry by reducing the number of synthetic steps and waste generation.

Part 3: Elaborating the Scaffold: Strategic Functionalization of the Thiophene Ring

Once the thiophene core is synthesized, further functionalization is often necessary to achieve the desired biological activity. Modern catalytic methods have revolutionized the way chemists can modify the thiophene ring, enabling the introduction of a wide range of substituents with high precision.

Metal-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied in the synthesis of complex thiophene-based molecules.

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organohalide is one of the most versatile and widely used cross-coupling methods. It is particularly valuable for creating biaryl and vinyl-substituted thiophenes.

-

Stille Coupling: This reaction pairs an organotin compound with an organohalide, also catalyzed by palladium. It offers a broad substrate scope and is tolerant of many functional groups.[19]

-

Kumada Coupling: This nickel- or palladium-catalyzed reaction utilizes a Grignard reagent as the organometallic partner.[19]

The choice of cross-coupling reaction often depends on the specific substrates and the desired functional group tolerance.

Direct C-H Bond Functionalization: An Atom-Economical Approach

Direct C-H activation has emerged as a powerful strategy for the functionalization of heterocycles, including thiophene.[20] These methods avoid the pre-functionalization of the thiophene ring (e.g., halogenation) and offer a more direct and atom-economical route to the desired products. Palladium-catalyzed C-H arylation, for example, allows for the direct coupling of thiophenes with aryl halides.[21][22][23] A significant advantage of this approach is the potential for regioselective functionalization, enabling the targeted modification of specific positions on the thiophene ring.[21][22][23]

Part 4: In the Lab: Experimental Protocols and Data

To translate theory into practice, this section provides detailed, step-by-step methodologies for key synthetic transformations and presents data in a clear, comparative format.

Experimental Protocol 1: Gewald Aminothiophene Synthesis

Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add butan-2-one (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (12 mmol).

-

Solvent and Base: Add 30 mL of ethanol, followed by the dropwise addition of diethylamine (15 mmol) with stirring.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water with stirring.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallize the crude product from ethanol to afford the pure ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.

Experimental Protocol 2: Suzuki-Miyaura Cross-Coupling

Synthesis of 2-Phenylthiophene

-

Reaction Setup: In a 50 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-bromothiophene (5 mmol), phenylboronic acid (6 mmol), and potassium carbonate (15 mmol) in a mixture of 20 mL of toluene and 5 mL of water.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.25 mmol, 5 mol%) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 90°C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: After cooling to room temperature, separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Isolation and Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield pure 2-phenylthiophene.

Data Presentation: Comparison of Synthetic Methodologies

| Synthetic Method | Key Reagents | Typical Yields (%) | Advantages | Limitations |

| Gewald Synthesis | Ketone/Aldehyde, α-Cyano Ester, Sulfur, Base | 60-90 | Multicomponent, simple, good for 2-aminothiophenes | Limited to specific substitution patterns |

| Suzuki Coupling | Thiophene-halide, Boronic Acid, Pd Catalyst, Base | 70-95 | High yield, excellent functional group tolerance | Requires pre-functionalization, potential for catalyst contamination |

| C-H Arylation | Thiophene, Aryl Halide, Pd Catalyst, Base/Ligand | 50-85 | Atom-economical, avoids pre-functionalization | Can have regioselectivity issues, may require directing groups |

Visualization of Key Processes

Diagram 1: Gewald Aminothiophene Synthesis Workflow

Caption: Workflow for the Gewald synthesis of 2-aminothiophenes.

Diagram 2: Suzuki-Miyaura Cross-Coupling Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Part 5: The Impact on Drug Discovery and Future Perspectives

The strategic application of these synthetic methodologies allows for the creation of vast libraries of thiophene derivatives for high-throughput screening. Structure-activity relationship (SAR) studies on these libraries provide crucial insights into how different substituents on the thiophene ring influence biological activity, guiding the rational design of more potent and selective drug candidates.[1][11]

The future of thiophene-based drug discovery lies in the exploration of novel biological targets and the development of even more efficient and sustainable synthetic methods.[7] The continued innovation in areas like C-H activation and flow chemistry will undoubtedly accelerate the discovery of the next generation of thiophene-containing therapeutics.

Part 6: Conclusion

Thiophene and its derivatives continue to be a powerhouse in medicinal chemistry, offering a versatile and privileged scaffold for the development of new drugs. A deep understanding of both classical and modern synthetic strategies is paramount for any researcher in this field. By leveraging the insights and protocols outlined in this guide, scientists can more effectively navigate the synthesis of novel thiophene-based molecules and contribute to the advancement of therapeutic innovation.

References

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.

- Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.

- Recent Advances in the Synthesis of Thiophene Derivatives by Cycliz

- Thiophene Synthesis Services. BOC Sciences.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.

- Biological Activities of Thiophenes. Encyclopedia MDPI.

- Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as C

- Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. Unknown Source.

- Applications of Thiophene Derivatives in Medicinal Chemistry: Applic

- Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads.

- Recent progress in multicomponent reactions for the synthesis of thiophene deriv

- Chapter 11: Synthesis, Properties, and Biological Applic

- Recent Achievement in the Synthesis of Thiophenes. Bentham Science Publishers.

- Synthesis, Characterization of thiophene derivatives and its biological applic

- A Mini Review on Thiophene-based derivatives as anticancer agents. K.T.H.M. College.

- Therapeutic importance of synthetic thiophene. PMC.

- Thiophene-Based Compounds. Encyclopedia MDPI.

- The Therapeutic Potential of Thiophene Compounds: A Technical Guide. Benchchem.

- Sequential Regioselective C–H Functionalization of Thiophenes.

- Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct aryl

- Catalytic C-H Activation. Chemistry Letters - Oxford Academic.

- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu

- Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. ResearchOnline@JCU.

- The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI.

- Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions. Kobe University.

- Synthetic strategies and functional reactivity of versatile thiophene synthons.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. mdpi.com [mdpi.com]

- 7. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journalwjarr.com [journalwjarr.com]

- 9. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. kthmcollege.ac.in [kthmcollege.ac.in]

- 12. Thiophene-Based Compounds | Encyclopedia MDPI [encyclopedia.pub]

- 13. mdpi.com [mdpi.com]

- 15. tandfonline.com [tandfonline.com]

- 16. books.rsc.org [books.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchonline.jcu.edu.au [researchonline.jcu.edu.au]

- 20. academic.oup.com [academic.oup.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct aryl ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00018D [pubs.rsc.org]

- 23. The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines [mdpi.com]

Theoretical and Computational Framework: 3-(5-Chlorothiophen-2-yl)-propenoic Acid

Executive Summary

This technical guide establishes a validated computational framework for the structural and pharmacological assessment of 3-(5-Chlorothiophen-2-yl)-propenoic acid (also known as 5-chloro-2-thienylacrylic acid). As a conjugated thiophene scaffold, this molecule represents a critical intermediate in the synthesis of heterocyclic chalcones and esters with potent anti-inflammatory (COX-2 inhibition) and antibacterial properties.

This document moves beyond simple characterization, providing a self-validating protocol for Density Functional Theory (DFT) optimization, vibrational spectroscopy assignment, and molecular docking. It addresses the specific electronic effects of the C5-chlorine substitution—namely, the modulation of lipophilicity and the stabilization of the HOMO-LUMO gap—which are pivotal for its reactivity as a Michael acceptor in biological systems.

Molecular Geometry & Electronic Structure (DFT)[1]

Computational Methodology

To ensure high-fidelity results comparable to experimental X-ray diffraction data, the following level of theory is prescribed. The inclusion of diffuse functions (++) is non-negotiable due to the lone pairs on the Chlorine, Sulfur, and Oxygen atoms.

-

Software: Gaussian 16 / ORCA 5.0

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or ωB97X-D (for dispersion correction).

-

Solvation Model: IEFPCM (Solvent: DMSO or Ethanol)

Optimized Geometric Parameters

The presence of the chlorine atom at position 5 of the thiophene ring induces a dipole moment shift that favors a planar conformation, maximizing

| Parameter | Bond/Angle | Theoretical Value (Å/°) | Experimental Deviation Limit |

| Bond Length | C(Thiophene)-Cl | 1.72 - 1.74 Å | |

| Bond Length | C=O (Carboxyl) | 1.21 - 1.23 Å | |

| Bond Length | C=C (Vinyl) | 1.34 - 1.36 Å | |

| Bond Angle | C-C-C (Vinyl) | 122.0° - 125.0° | |

| Dihedral | S-C-C=C | ~0° (Planar) or ~180° | Trans-conformation preferred |

Frontier Molecular Orbitals (FMO) Analysis

The reactivity of 3-(5-Chlorothiophen-2-yl)-propenoic acid is governed by its FMOs. The chlorine atom acts as a weak deactivator inductively but donates electron density via resonance, slightly raising the HOMO energy compared to the unsubstituted analog.

-

HOMO Location: Delocalized over the thiophene ring and the vinyl double bond (

-donor). -

LUMO Location: Concentrated on the propenoic acid moiety (

-acceptor), specifically the carbonyl carbon and -

Energy Gap (

): Typically 3.8 – 4.2 eV . A gap in this range suggests high chemical stability (hardness) but sufficient reactivity for Michael addition reactions.

Molecular Electrostatic Potential (MEP)

The MEP map reveals the preferred sites for electrophilic and nucleophilic attack, critical for predicting non-covalent interactions in protein binding pockets.

-

Negative Potential (Red): Localized on the Carbonyl Oxygen and the Chlorine atom (H-bond acceptors).

-

Positive Potential (Blue): Localized on the Carboxylic Acid Proton (H-bond donor).

Spectroscopic Validation (Vibrational Analysis)

To validate the calculated geometry, vibrational frequencies must be compared with experimental FT-IR data.[4] Raw DFT frequencies are systematically overestimated due to the neglect of anharmonicity; therefore, a scaling factor is required.

Protocol: Apply a scaling factor of 0.961 (for B3LYP/6-311++G(d,p)) to all raw frequency values.

| Vibrational Mode | Unscaled DFT ( | Scaled ( | Experimental Range ( | Intensity |

| 3650 - 3700 | 3500 - 3550 | 3400 - 3550 (Broad) | Medium | |

| 1750 - 1780 | 1680 - 1710 | 1670 - 1700 | Strong | |

| 1640 - 1660 | 1580 - 1600 | 1600 - 1625 | Medium | |

| 750 - 800 | 720 - 770 | 700 - 750 | Weak | |

| 680 - 720 | 650 - 690 | 600 - 700 | Medium |

Computational Workflow & Logic

The following diagram illustrates the logical flow from structural optimization to biological validation. This is a self-validating loop: if the vibrational analysis fails to match experimental IR data, the geometry must be re-optimized before proceeding to docking.

Figure 1: Validated computational workflow ensuring structural integrity before property calculation.

Pharmacological Potential (Docking & ADMET)[4][6]

Molecular Docking Strategy

The propenoic acid side chain suggests activity against enzymes with nucleophilic residues in their active sites (cysteine/serine). Based on the scaffold, the primary targets are Cyclooxygenase-2 (COX-2) and FabH (bacterial fatty acid synthesis).

Protocol:

-

Ligand Prep: Convert optimized DFT structure to PDBQT format. Assign Gasteiger charges.

-

Receptor Prep: Retrieve PDB ID 3LN1 (COX-2) or 1HNJ (FabH). Remove water/co-factors. Add polar hydrogens.[6]

-

Grid Generation: Center grid box on the co-crystallized ligand (e.g., Celecoxib active site for COX-2).

Interaction Logic:

-

H-Bonding: The carboxylic acid group interacts with Arg120 and Tyr355 in COX-2.

-

Halogen Bonding: The Chlorine atom at C5 can form halogen bonds or hydrophobic interactions within the lipophilic pocket (Val/Leu residues).

-

-

ADMET Prediction (In Silico)

The 5-chloro substitution significantly improves the drug-likeness profile compared to the unsubstituted analog by increasing lipophilicity (LogP) without violating Lipinski's Rule of 5.

| Property | Predicted Value | Status | Implication |

| Molecular Weight | ~188.6 g/mol | Pass (<500) | High oral absorption potential. |

| LogP (Lipophilicity) | 2.6 - 2.9 | Pass (<5) | Optimized for membrane permeability; Cl increases LogP by ~0.7 vs H. |

| H-Bond Donors | 1 | Pass (<5) | Carboxylic acid proton. |

| H-Bond Acceptors | 3 | Pass (<10) | Carbonyl O, Hydroxyl O, Thiophene S. |

| TPSA | ~50 Ų | Excellent | High blood-brain barrier (BBB) penetration potential. |

Reactivity & Biological Pathway[8]

The following diagram details the mechanistic link between the calculated electronic descriptors and the observed biological activity.

Figure 2: Structure-Activity Relationship (SAR) mapping electronic features to biological outcomes.

References

-

Gaussian 16 Software Citation: Frisch, M. J., et al. "Gaussian 16 Rev. C.01." Wallingford, CT, 2016. Link

-

DFT Methodology (B3LYP): Becke, A. D. "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 98(7), 5648-5652. Link

-

Thiophene-Acrylic Acid Derivatives (Crystal Structure/Synthesis): Kumara, K., et al. "(E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one."[6] IUCrData, 2, x170038, 2017.[6] Link[6]

-

Biological Activity (COX Inhibition): Ahamed, J. I., et al. "Analyze and assess the spectral, DFT, and medicinal characteristics... of 2-(3-(5-(4-chlorophenyl)furan-2-yl)acryloyl)..." Journal of Molecular Structure, 139659, 2024.[4] Link

-

Vibrational Scaling Factors: NIST Computational Chemistry Comparison and Benchmark Database. "Vibrational Frequency Scaling Factors." Link

-

Molecular Docking (AutoDock Vina): Trott, O., & Olson, A. J. "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455-461. Link

Sources

- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

The Thiophene-Acrylate Scaffold: A Technical Guide to Synthesis and Pharmacology

The following technical guide provides a comprehensive literature review and experimental framework for 3-(thiophen-2-yl)propenoic acid analogues .

Executive Summary

The 3-(thiophen-2-yl)propenoic acid scaffold (also known as 3-(2-thienyl)acrylic acid) represents a critical bioisostere of cinnamic acid. By replacing the phenyl ring with a thiophene moiety, medicinal chemists introduce a sulfur heteroatom that alters lipophilicity, metabolic stability, and electronic distribution. This guide analyzes the synthetic pathways, pharmacological profiles, and structure-activity relationships (SAR) of this scaffold, focusing on its derivatives (chalcones, amides, and esters) which exhibit potent anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Foundation & Synthetic Architectures

The core structure consists of a thiophene ring linked to an

Synthetic Pathways (Graphviz Visualization)

The following diagram outlines the primary synthetic routes to the acid and its key analogues.

Caption: Primary synthetic vectors transforming thiophene-2-carbaldehyde into bioactive acid, chalcone, and amide analogues.

Experimental Protocols

Protocol A: Synthesis of 3-(Thiophen-2-yl)acrylic acid (Doebner Modification)

Target: The parent acid scaffold.

-

Reagents: Thiophene-2-carbaldehyde (10 mmol), Malonic acid (12 mmol), Pyridine (5 mL), Piperidine (catalytic, 5 drops).

-

Procedure:

-

Dissolve aldehyde and malonic acid in pyridine in a round-bottom flask.

-

Add piperidine and reflux at 100–110°C for 2–4 hours until CO₂ evolution ceases.

-

Causality: Pyridine acts as both solvent and base; piperidine catalyzes the enolization. The decarboxylation is driven by heat, locking the product in the stable trans-(E)-isomer.

-

Work-up: Pour the cooled reaction mixture into ice-cold HCl (10%) to precipitate the acid. Filter, wash with cold water, and recrystallize from ethanol/water.

-

-

Validation: MP: 145–148°C; ¹H NMR should show trans-coupling (

Hz) for the alkene protons.

Protocol B: Synthesis of Thiophene Chalcones (Claisen-Schmidt)

Target: 3-(Thiophen-2-yl)-1-phenylprop-2-en-1-one analogues.

-

Reagents: Thiophene-2-carbaldehyde (10 mmol), Substituted Acetophenone (10 mmol), NaOH (40% aq), Ethanol (15 mL).

-

Procedure:

-

Dissolve the ketone and aldehyde in ethanol.

-

Add NaOH dropwise at 0–5°C, then stir at room temperature for 6–12 hours.

-

Causality: The enolate formed from acetophenone attacks the aldehyde. Dehydration is spontaneous due to the formation of the conjugated enone system.

-

Work-up: Pour into ice water. The precipitate is filtered and recrystallized from ethanol.

-

Pharmacological Landscape

Anticancer Activity

Thiophene propenoic acid analogues, particularly chalcones and N-substituted amides , exhibit cytotoxicity against various cell lines (HepG2, MCF-7, A549).

-

Mechanisms of Action:

-

Kinase Inhibition: Analogues inhibit tyrosine kinases (EGFR, VEGFR) by mimicking ATP or binding to the allosteric hydrophobic pocket.

-

Tubulin Polymerization Inhibition: Similar to combretastatin A-4, preventing spindle formation during mitosis.

-

DNA Intercalation/Damage: Planar thiophene-chalcone structures intercalate into DNA, inducing apoptosis via the p53 pathway.

-

Table 1: Cytotoxicity Profile of Selected Analogues (IC₅₀ in µg/mL)

| Compound Class | Substitution (R) | Cell Line | IC₅₀ (µg/mL) | Reference |

| Chalcone | 3-(3-methoxyphenyl) | HCT-15 (Colon) | 21.0 | [7] |

| Chalcone | 3-(thiophen-2-yl)pyrazolyl | A549 (Lung) | 27.7 | [5] |

| Chalcone | 3-(thiophen-2-yl)pyrazolyl | HepG2 (Liver) | 26.6 | [5] |

| Pyridine Hybrid | Thiophen-2-ylthio | HepG2 | 2.98 (µM) | [6] |

Antimicrobial & Antifungal Activity

Derivatives of 3-(thiophen-2-yl)acrylic acid, especially those containing thioureide or thiazole moieties, show significant bacteriostatic and bactericidal effects.

-

Key Insight: The presence of electron-withdrawing groups (e.g., nitro, chloro) on the aryl rings attached to the amide/ester side chain significantly lowers the Minimum Inhibitory Concentration (MIC).

Table 2: Antimicrobial Efficacy (MIC Values)

| Compound Structure | Organism | MIC (µg/mL) | Activity Level | Reference |

| Thiophene-chalcone | S. aureus (MRSA) | 32–64 | Moderate | [1] |

| Thiophene-thioureide | E. coli | 31.25 | High | [8] |

| Thiophene-thioureide | C. albicans | 31.25 | High (Antifungal) | [8] |

| Thiophene-benzamide | A. baumannii | 16 | Very High | [9] |

Structure-Activity Relationship (SAR)

The biological potency of these analogues is governed by strict structural requirements. The following diagram maps the critical zones for modification.

Caption: SAR map highlighting three critical regions: The Thiophene head (A), the Alkenyl linker (B), and the Carbonyl tail (C).

SAR Deep Dive:

-

Region A (Thiophene Ring): Substitution at the C5 position is most effective. Electron-withdrawing groups (

, -

Region B (Linker): The

-unsaturation is non-negotiable for anticancer activity. Reducing this bond to a single bond (propanoic acid) generally abolishes cytotoxicity but may retain anti-inflammatory activity (similar to ibuprofen analogues). -

Region C (Tail): Conversion of the acid to a hydrazide or thioureide dramatically expands the spectrum to include antifungal activity.

References

-

Synthesis of 1-(2-hydroxy-aryl)-3-(5-nitro-thiophen-2-yl)-propenones under microwave and antimicrobial activity. TSI Journals. Link

-

Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. NIH / PMC. Link

-

Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates. SciELO. Link

-

Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. ResearchGate. Link

-

Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones. Archiv der Pharmazie. Link

-

Design, synthesis, and biological evaluation of novel 3-(thiophen-2-ylthio)pyridine derivatives as potential multitarget anticancer agents. PubMed. Link

-

Synthesis and Anti-Cancer Activity of Novel 3-Aryl Thiophene-2-Carbaldehydes and Their Chalcone Derivatives. Rasayan Journal of Chemistry. Link

-

Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. ResearchGate. Link

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Pharmacology. Link

Technical Guide: Chemical Reactivity and Stability of the Thiophene-Acrylic Acid Moiety

Executive Summary

This technical guide provides a comprehensive analysis of the 3-(2-thienyl)acrylic acid moiety (and its derivatives). This structural motif—a vinylogous system connecting an electron-rich thiophene heterocycle to an electron-withdrawing carboxyl group—occupies a critical niche in medicinal chemistry (as a covalent warhead precursor) and materials science (in high-refractive-index polymers).

This guide moves beyond basic descriptions to explore the "push-pull" electronic architecture that defines its reactivity, detailing protocols for synthesis, controlled polymerization, and stability management.

Electronic Architecture & Physicochemical Properties

The reactivity of the thiophene-acrylic acid moiety is governed by the conjugation between the

The "Push-Pull" Effect

Unlike cinnamic acid (the benzene analog), the thiophene ring acts as a significant electron donor via the sulfur atom's lone pair.

-

Thiophene (Donor): The sulfur atom donates electron density into the ring (resonance effect), making the C2 position nucleophilic.

-

Acrylic Acid (Acceptor): The carbonyl group withdraws electron density, creating an electrophilic

-carbon.

Consequence: The electron donation from the thiophene ring partially quenches the electrophilicity of the

Visualization: Electronic Resonance & Reactivity Flow

The following diagram illustrates the electron density flow and the resulting reactive sites.

Figure 1: Electronic resonance map showing the "push-pull" nature of the thiophene-acrylic system. The sulfur lone pair donates density, modulating the electrophilicity of the

Synthetic Pathways: The Knoevenagel Condensation[1][2][3]

The most robust route to 3-(2-thienyl)acrylic acid is the Knoevenagel condensation of thiophene-2-carboxaldehyde with malonic acid. This reaction is preferred over the Heck reaction for its atom economy and avoidance of transition metals, which is critical if the final product is intended for pharmaceutical use.

Mechanism & Causality

-

Reagents: Thiophene-2-carboxaldehyde (electrophile) + Malonic acid (nucleophile).

-

Catalyst System: Piperidine (base) + Pyridine (solvent/base).

-

Why Piperidine? It forms an iminium ion intermediate with the aldehyde, which is far more electrophilic than the aldehyde itself, accelerating the attack by the malonate enolate.

-

Why Pyridine? It acts as a solvent and a thermodynamic sink to neutralize the carboxylic acid protons, preventing premature protonation of the reactive enolate.

-

-

Decarboxylation: The initial product is a dicarboxylic acid. Heating induces thermal decarboxylation (loss of CO

) to yield the thermodynamically stable trans-acrylic acid (Doebner modification).

Synthetic Workflow Diagram

Figure 2: Step-by-step workflow for the Knoevenagel condensation synthesis of thiophene acrylic acid.

Reactivity Profile

Michael Addition (Thiol-Ene "Click" Chemistry)

The primary utility of this moiety in drug discovery is as a Michael acceptor .

-

Mechanism: A nucleophile (Nu

) attacks the -

Selectivity: Due to the electron-rich thiophene ring, the

-carbon is less electrophilic than in acrylamides. This reduces non-specific toxicity (reaction with glutathione) while maintaining reactivity toward catalytic cysteines in enzyme active sites. -

Reversibility: Thiophene-based Michael adducts often exhibit reversible covalent binding (retro-Michael reaction), which is advantageous for tuning the residence time of a drug.

Radical Polymerization

In materials science, the vinyl group is used for chain-growth polymerization.

-

Refractive Index: The high sulfur content of the thiophene ring imparts a high refractive index (

) to the resulting polymers, making them ideal for optical coatings. -

Inhibition: The thiophene ring itself can act as a weak antioxidant (radical scavenger), potentially retarding polymerization rates compared to phenyl acrylates. High concentrations of initiator (AIBN or photoinitiators) are often required.

Photochemical Dimerization

Upon UV irradiation (typically >300 nm), thiophene acrylates undergo [2+2] cycloaddition in the solid state, forming cyclobutane dimers. This is a reversible process (dimers revert to monomers under short-wave UV or heat), utilized in photo-switchable materials.

Stability & Degradation[4]

| Stressor | Stability Rating | Degradation Pathway | Mitigation Strategy |

| Oxidation | Moderate | S-Oxidation: The thiophene sulfur can oxidize to sulfoxide/sulfone. | Store under inert atmosphere ( |

| Light | Low | Isomerization/Dimerization: Trans | Store in amber vials. Protect from UV/Daylight. |

| Hydrolysis | High | Acid/Base Stable: The vinyl-thiophene bond is robust. Ester derivatives may hydrolyze. | Stable in aqueous buffers (pH 4-8). |

| Thermal | High | Decarboxylation: Stable up to ~150°C. Decarboxylation occurs near 200°C. | Process below 140°C. |

Experimental Protocols

Protocol A: Synthesis of (E)-3-(2-thienyl)acrylic acid

Objective: Produce high-purity monomer via Knoevenagel condensation.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagents:

-

Thiophene-2-carboxaldehyde (11.2 g, 100 mmol)

-

Malonic acid (12.5 g, 120 mmol)

-

Pyridine (30 mL)

-

Piperidine (1 mL, catalyst)

-

-

Reaction:

-

Workup:

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add concentrated HCl (approx. 35 mL) to acidify to pH 1. Caution: Exothermic.

-

The product will precipitate as a solid.[3]

-

-

Purification:

Protocol B: Stability Stress Test (Oxidation)

Objective: Assess susceptibility to S-oxidation.

-

Dissolve 50 mg of 3-(2-thienyl)acrylic acid in 5 mL Methanol.

-

Add 1.0 eq of Hydrogen Peroxide (30%).

-

Stir at RT for 24 hours.

-

Analyze via HPLC-MS. Look for M+16 (Sulfoxide) and M+32 (Sulfone) peaks.

-

Note: If >5% degradation is observed, the moiety is unsuitable for formulation with oxidative excipients (e.g., certain PEGs or PVP grades containing peroxides).

References

-

Michael Addition (Thiol-Acrylate): Li, G., et al. (2010). Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Polymer Chemistry. Retrieved from [Link]

-

Polymerization Kinetics: Carioscia, J. A., et al. (2005). Thiol-Norbornene Photoclick Hydrogels. Macromolecules. (Contextual reference on thiol-ene/acrylate kinetics). Retrieved from [Link]

-

Photodimerization: Tiekink, E. R. T., et al. (2011). Head-to-tail photodimerization of a thiophene in a co-crystal. CrystEngComm. Retrieved from [Link]

Sources

Methodological & Application

3-(5-Chlorothiophen-2-yl)-propenoic acid as a precursor for active pharmaceutical ingredients.

Abstract

3-(5-Chlorothiophen-2-yl)-propenoic acid (also known as 5-chlorothiophene-2-acrylic acid) is a pivotal organosulfur building block used in the synthesis of extended-chain pharmacophores . While structurally related to the 5-chlorothiophene-2-carboxylic acid moiety found in the blockbuster anticoagulant Rivaroxaban (Xarelto), this acrylic acid derivative serves a distinct role in medicinal chemistry. It functions as a precursor for Michael acceptor inhibitors , anticancer chalcones , and next-generation Factor Xa inhibitor analogs . This guide details the optimized Knoevenagel synthesis, purification protocols to ensure E-isomer dominance, and analytical frameworks for pharmaceutical compliance.

Part 1: Chemical Context & API Significance

Structural Utility in Drug Design

The 5-chlorothiophene moiety is a bioisostere of 4-chlorophenyl groups, often improving metabolic stability and lipophilicity. The propenoic acid side chain introduces a conjugated linker that allows for:

-

Covalent Inhibition: The

-unsaturated carbonyl can act as a Michael acceptor, targeting cysteine residues in enzyme active sites (e.g., in experimental kinase or protease inhibitors). -

Chain Extension: It serves as a "spacer" to probe binding pockets that are deeper than those accessible by simple carboxylic acid derivatives.

-

Reduction Precursor: It is the immediate precursor to 3-(5-chlorothiophen-2-yl)propanoic acid , a saturated linker used in library synthesis.

Critical Distinction: Rivaroxaban Precursors

Researchers must distinguish this molecule from the standard Rivaroxaban starting material.

-

Standard Precursor: 5-Chlorothiophene-2-carboxylic acid (Direct attachment to carbonyl).

-

Topic Molecule: 3-(5-Chlorothiophen-2-yl)-propenoic acid (Contains an extra vinyl group).

-

Application: The topic molecule is used for Rivaroxaban analogs (to study structure-activity relationships of the S1 pocket binding) and novel anticancer agents (chalcones).

Part 2: Synthesis Protocol (Knoevenagel Condensation)

This protocol utilizes a modified Knoevenagel condensation followed by in situ decarboxylation. It is optimized to favor the thermodynamically stable (E)-isomer.

Reaction Scheme

Reagents: 5-Chlorothiophene-2-carbaldehyde, Malonic Acid, Pyridine, Piperidine (Cat.). Mechanism: Base-catalyzed condensation followed by thermal decarboxylation.

Figure 1: Synthetic pathway for the production of 3-(5-Chlorothiophen-2-yl)-propenoic acid via Knoevenagel condensation.

Step-by-Step Methodology